molecular formula C13H16N2O4S B13023596 Diethyl 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dicarboxylate

Diethyl 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dicarboxylate

Cat. No.: B13023596
M. Wt: 296.34 g/mol
InChI Key: KWIZXQJUQIRXEU-UHFFFAOYSA-N
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Description

Diethyl 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dicarboxylate is a heterocyclic compound that features a thiopyrano-pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Cyclization: The initial step involves the cyclization of a suitable precursor, such as a thiopyran derivative, with a pyrimidine ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester groups, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ester groups can produce alcohols.

Mechanism of Action

The mechanism of action of Diethyl 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional groups and the presence of both sulfur and nitrogen atoms in its structure. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

diethyl 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dicarboxylate

InChI

InChI=1S/C13H16N2O4S/c1-3-18-12(16)10-8-7-20-6-5-9(8)14-11(15-10)13(17)19-4-2/h3-7H2,1-2H3

InChI Key

KWIZXQJUQIRXEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1CSCC2)C(=O)OCC

Origin of Product

United States

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